N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a tosyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as cancer research and drug development.
Mechanism of Action
Target of Action
The compound, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell division and are often overexpressed in cancer cells .
Mode of Action
The compound interacts with its targets, Nek2 and Hec1, by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to a decrease in cancer cell proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division. By inhibiting Nek2 and Hec1, it disrupts the normal cell cycle, particularly the mitosis phase . This disruption can lead to cell death, reducing the growth of cancer cells .
Result of Action
The primary result of the compound’s action is a decrease in cancer cell proliferation . By inhibiting key enzymes involved in cell division, the compound can induce cell death and reduce tumor growth .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . It should be stored sealed in dry conditions at 2-8°C Additionally, the physiological environment within the body, such as pH and temperature, can also impact the compound’s efficacy
Biochemical Analysis
Biochemical Properties
This compound is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . The thiazole ring heavily contributes to the function of this inhibitor . It is presumably formed by the nucleophilic displacement of bromine by thiourea’s sulfur followed by an amine attacking the carbonyl group and dehydration followed by rearrangement to form a thiazole ring .
Cellular Effects
The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been shown to have significant effects on cancer cells . It acts as a mitosis inhibitor, affecting the normal cell division process . This can lead to the death of cancer cells, or at least slow their growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Nek2 and Hec1 enzymes . These enzymes are involved in cell division, and their inhibition can disrupt the process of mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole derivative is then reacted with an acid chloride derivative to form the final amide product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer cell metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: Another thiazole derivative with similar biological activities.
2,4-Disubstituted thiazoles: A class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a thiazole ring with a tosylpiperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-16-4-7-20(8-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-9-6-17(2)14-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGWZOQJMGTOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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